![molecular formula C20H19NO4 B140688 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine CAS No. 149156-25-2](/img/structure/B140688.png)
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine
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Overview
Description
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine (FEN) is a synthetic compound that belongs to the family of dopamine agonists. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease. FEN is a potent agonist of both D1 and D2 dopamine receptors, which are involved in the regulation of motor function and reward pathways in the brain.
Mechanism of Action
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine acts as a dopamine agonist, binding to both D1 and D2 dopamine receptors in the brain. This results in the activation of the reward pathways and the regulation of motor function. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been shown to increase the release of dopamine in the striatum, a region of the brain involved in the regulation of motor function.
Biochemical and Physiological Effects
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved motor function. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons in the brain. Additionally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been shown to have anti-inflammatory effects, which may be beneficial in treating neurological disorders.
Advantages and Limitations for Lab Experiments
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has several advantages for lab experiments. It is a potent dopamine agonist, which makes it useful for studying the role of dopamine in various neurological disorders. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine can have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
Future Directions
There are several future directions for research on 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine. One area of research is the development of more potent and selective dopamine agonists. These compounds may have improved efficacy and reduced side effects compared to 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine. Another area of research is the investigation of the long-term effects of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine on the brain. This may involve studying the effects of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine on neurogenesis, synaptic plasticity, and other aspects of brain function. Finally, 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine may be useful as a tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease, addiction, and depression.
Synthesis Methods
The synthesis of 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine involves the reaction of norapomorphine with 2-fluoroethyl iodide in the presence of a palladium catalyst. The resulting product is purified using chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and has been tested in clinical trials for its efficacy in treating this disorder. 10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine has also been studied for its potential use in treating drug addiction, depression, and schizophrenia.
properties
CAS RN |
149156-25-2 |
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Product Name |
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine |
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(6aR)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1 |
InChI Key |
PSKIBBDHVDEYHM-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
synonyms |
10,11-dihydroxy-N-(n-2-fluoroethyl)norapomorphine FNEA-10,11 |
Origin of Product |
United States |
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